7-methyl-3-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
NSC-119913, also known as 7-methyl-2-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)bicyclo[2.2.1]hept-5-ene-3-carboxylic acid, is a compound identified as an inhibitor of protein synthesis.
Preparation Methods
The synthesis of NSC-119913 involves several steps One common synthetic route includes the preparation of the bicyclo[22The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to increase yield and purity .
Chemical Reactions Analysis
NSC-119913 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC-119913 can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Scientific Research Applications
NSC-119913 has been extensively studied for its applications in scientific research. In chemistry, it is used as a tool to study protein synthesis and translation mechanisms. In biology, it has been investigated for its potential as an inhibitor of cellular processes, including cancer cell proliferation. In medicine, NSC-119913 is being explored for its potential therapeutic applications, particularly in the treatment of diseases related to protein synthesis dysregulation .
Mechanism of Action
The mechanism of action of NSC-119913 involves its ability to inhibit protein synthesis. It interferes with the initiation and elongation phases of translation, affecting the assembly of active polysomes. NSC-119913 targets specific molecular pathways and factors involved in protein synthesis, such as the cap-dependent initiation and internal ribosome entry site (IRES)-mediated initiation .
Comparison with Similar Compounds
NSC-119913 is unique in its structure and mechanism of action compared to other protein synthesis inhibitors. Similar compounds include NSC-119915, NSC-119911, and gallein, which also inhibit protein synthesis but may have different molecular targets and pathways . The addition of hydroxyl groups to the xanthenyl ring system in these compounds can influence their inhibitory activity and specificity .
Properties
Molecular Formula |
C22H18O7 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
7-methyl-3-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C22H18O7/c1-8-9-2-3-10(8)17(22(27)28)16(9)15-11-4-6-13(23)18(25)20(11)29-21-12(15)5-7-14(24)19(21)26/h2-10,16-17,23,25-26H,1H3,(H,27,28) |
InChI Key |
BSAMRWOMXJWVCE-UHFFFAOYSA-N |
SMILES |
CC1C2C=CC1C(C2C3=C4C=CC(=O)C(=C4OC5=C3C=CC(=C5O)O)O)C(=O)O |
Canonical SMILES |
CC1C2C=CC1C(C2C3=C4C=CC(=O)C(=C4OC5=C3C=CC(=C5O)O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IPA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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